molecular formula C16H15N3O2 B251868 N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide

Cat. No.: B251868
M. Wt: 281.31 g/mol
InChI Key: KMDKJFMFOWMLNR-UHFFFAOYSA-N
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Description

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide: is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Coupling with Phenyl Group: The oxazole derivative is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Butyramide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using nucleophiles or electrophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous ethanol.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles or electrophiles in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, reduced amides, and other functionalized compounds depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide is unique due to its specific structure, which allows it to interact with multiple biological targets. Its ability to inhibit FAAH and its antiparasitic activity make it a versatile compound in medicinal chemistry and biological research.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide

InChI

InChI=1S/C16H15N3O2/c1-2-5-14(20)18-12-7-3-6-11(10-12)16-19-15-13(21-16)8-4-9-17-15/h3-4,6-10H,2,5H2,1H3,(H,18,20)

InChI Key

KMDKJFMFOWMLNR-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3

Origin of Product

United States

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